S8Znn23sag
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Overview
Description
2-(3-Ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium: (S8Znn23sag) is a unique chemical compound identified by its specific molecular structure. It is recognized by the FDA’s Unique Ingredient Identifier (UNII) system, which assigns a unique alphanumeric code to each substance . This compound is characterized by its molecular formula C8H19N2O2 and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium involves a series of chemical reactions. The primary synthetic route includes the reaction of trimethylhydrazine with 3-ethoxy-3-oxopropyl chloride under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then purified using chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or to form corresponding oxides.
Reduction: Reduction reactions involve the use of or to convert the compound into its reduced form.
Substitution: Substitution reactions can occur with halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride .
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of halogenated derivatives .
Scientific Research Applications
2-(3-Ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium involves its interaction with specific molecular targets. It acts by binding to enzyme active sites , thereby inhibiting or modulating their activity. This compound can also interact with cellular receptors , influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium
- 2-(3-Propoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium
- 2-(3-Butoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium
Uniqueness
2-(3-Ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium is unique due to its specific ethoxy group at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
[(3-ethoxy-3-oxopropyl)amino]-trimethylazanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N2O2/c1-5-12-8(11)6-7-9-10(2,3)4/h9H,5-7H2,1-4H3/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQZUZKXEIMCQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN[N+](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N2O2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
744950-17-2 |
Source
|
Record name | 2-(3-Ethoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744950172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-ETHOXY-3-OXOPROPYL)-1,1,1-TRIMETHYLHYDRAZIN-1-IUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8ZNN23SAG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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